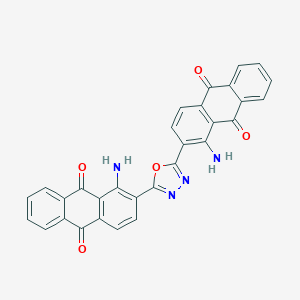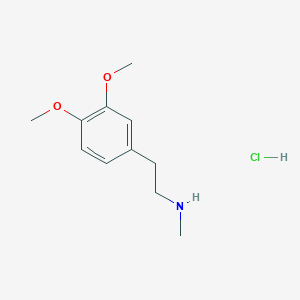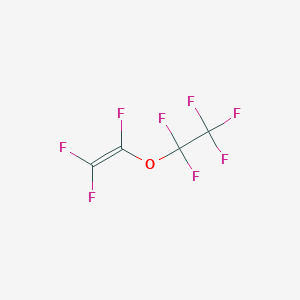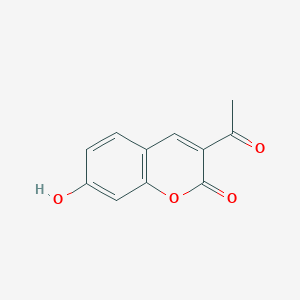
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester, commonly known as Clofibric acid, is a chemical compound that has been widely used in scientific research for many years. This compound belongs to the family of fibric acid derivatives, which are known for their lipid-lowering effects.
Aplicaciones Científicas De Investigación
Clofibric acid has been widely used in scientific research for its lipid-lowering effects. It has been shown to reduce triglyceride levels in the blood and increase the levels of high-density lipoprotein (HDL) cholesterol. Clofibric acid has also been used in the study of peroxisome proliferation and peroxisome proliferator-activated receptors (PPARs).
Mecanismo De Acción
Clofibric acid activates PPARα, which is a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in the reduction of triglyceride levels in the blood and the increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce triglyceride levels in the blood, increase HDL cholesterol levels, and improve insulin sensitivity. Clofibric acid has also been shown to reduce liver fat accumulation and improve liver function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Clofibric acid in lab experiments is its lipid-lowering effects, which make it a useful tool for studying lipid metabolism. However, one limitation of using Clofibric acid is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for the use of Clofibric acid in scientific research. One area of interest is the study of the role of PPARs in metabolic diseases such as obesity and diabetes. Another area of interest is the development of new compounds that can activate PPARs without the potential toxicity of Clofibric acid. Additionally, the use of Clofibric acid in combination with other compounds may lead to synergistic effects that could be useful in the treatment of metabolic diseases.
In conclusion, Clofibric acid is a chemical compound that has been widely used in scientific research for many years. It has been shown to have lipid-lowering effects and activate PPARα, which regulates lipid metabolism. Clofibric acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Clofibric acid involves the reaction of 2-methylpropionic acid with chlorophenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with ethylene glycol to produce Clofibric acid.
Propiedades
Número CAS |
14496-63-0 |
|---|---|
Nombre del producto |
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester |
Fórmula molecular |
C22H24Cl2O6 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C22H24Cl2O6/c1-21(2,29-17-9-5-15(23)6-10-17)19(25)27-13-14-28-20(26)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3 |
Clave InChI |
SOTYXLLMVQKIQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Otros números CAS |
14496-63-0 |
Sinónimos |
Ethylenebis[2-(4-chlorophenoxy)-2-methylpropionate] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















